Bruceine C

描述

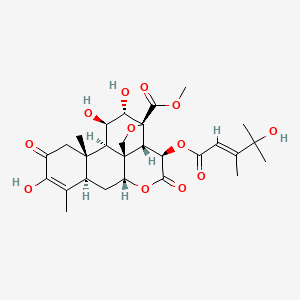

Spectroscopic Elucidation of Chemical Structure

The combination of these spectroscopic methods allows for the complete and unambiguous determination of the complex tetracyclic quassinoid structure of Bruceine C. researchgate.neteurekaselect.comresearchgate.net The complete structure of this compound has been established, including the configuration of the ester side chain double bond, which was confirmed by single crystal X-ray analysis of a derivative. researchgate.net

Structure

3D Structure

属性

IUPAC Name |

methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-10,15,16-trihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36O12/c1-11(25(3,4)36)7-16(30)40-19-21-27-10-38-28(21,24(35)37-6)22(33)18(32)20(27)26(5)9-14(29)17(31)12(2)13(26)8-15(27)39-23(19)34/h7,13,15,18-22,31-33,36H,8-10H2,1-6H3/b11-7+/t13-,15+,18+,19+,20+,21+,22-,26-,27+,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCVFVYXSNLKEHU-UIJGDLPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)(C)O)(OC5)C(=O)OC)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@H]4[C@H](C(=O)O3)OC(=O)/C=C(\C)/C(C)(C)O)(OC5)C(=O)OC)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25514-30-1 | |

| Record name | (11β,12α,15β)-13,20-Epoxy-3,11,12-trihydroxy-15-[[(2E)-4-hydroxy-3,4-dimethyl-1-oxo-2-penten-1-yl]oxy]-2,16-dioxopicras-3-en-21-oic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25514-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Isolation and Structural Characterization of Bruceine C

Chemical Synthesis and Structural Modification Strategies

Synthetic Approaches for Bruceine C Derivatives

Synthetic strategies for generating quassinoid derivatives, including those of this compound, often involve modifications of functional groups on the core structure. researchgate.netnih.gov These approaches can be based on modified protocols from existing research. nih.gov For instance, the highly reactive C-3 hydroxyl moiety of quassinoids like bruceine A can be protected as a starting point for further modifications. nih.gov

Directed Modifications for Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are crucial in refining the active structure of a compound by investigating how changes in the chemical structure affect its biological activity. bioline.org.br For this compound, directed modifications have been performed to understand the role of specific functional groups, particularly the hydroxyl groups and the C-15 side chain, in its biological activities. nih.govresearchgate.net

O-Acetylation Strategies for Hydroxyl Group Derivatization

O-acetylation is a common modification strategy for hydroxyl groups and has been applied to this compound and its derivatives to study the impact of these groups on activity. nih.govresearchgate.netresearchgate.netmdpi.com Studies involving acetylated derivatives of this compound have demonstrated that the free hydroxyl groups at positions C-3, C-11, and C-12 are important for certain biological activities, such as antitrypanosomal activity. nih.govresearchgate.net Specifically, the hydroxyl groups at C-11 and C-12 appear to be more critical for activity compared to the enolic hydroxyl group at C-3. nih.gov Acetylation of the hydroxyl groups can significantly affect the activity, confirming the essential role of free hydroxyl groups for some biological effects. researchgate.net For example, comparing this compound with its peracetate derivative has confirmed the importance of free hydroxyl groups for antiprotozoal activity. researchgate.net

Biological Activities and Mechanistic Insights

Antiparasitic Activities of Bruceine C

This compound has demonstrated notable activity against several parasitic protozoa, including Trypanosoma evansi and Plasmodium falciparum.

Antitrypanosomal Efficacy

Trypanosomiasis, caused by parasites of the genus Trypanosoma, affects both humans and animals. Trypanosoma evansi is a significant animal pathogen responsible for a disease known as surra researchgate.net.

Activity against Trypanosoma evansi

Studies have shown that this compound exhibits strong in vitro antitrypanosomal activity against trypomastigotes of Trypanosoma evansi. In one study evaluating fifteen C-20 quassinoids from B. javanica, this compound was among the compounds that showed potent activity, with an IC₅₀ value of 4.8 nM researchgate.net. This activity compared favorably with standard trypanocidal drugs like diminazene (B1218545) aceturate (IC₅₀ = 8.8 nM) and suramin (B1662206) (IC₅₀ = 43.2 nM) phytopurify.comniph.go.jpresearchgate.net.

Below is a table summarizing the in vitro activity of this compound against Trypanosoma evansi compared to standard drugs:

| Compound | IC₅₀ (nM) |

| This compound | 4.8 |

| Diminazene aceturate | 8.8 |

| Suramin | 43.2 |

*Data based on in vitro testing against Trypanosoma evansi trypomastigotes niph.go.jpresearchgate.netresearchgate.net.

Structure-Activity Relationships (SAR) in Antitrypanosomal Action

Investigations into the structure-activity relationships of quassinoids, including this compound, have provided insights into the structural features crucial for their antitrypanosomal efficacy against T. evansi.

Importance of C-3, C-11, C-12 Hydroxyl Groups

Research involving O-acetylated derivatives of Bruceine A and C has indicated that the free hydroxyl groups at positions C-3, C-11, and C-12 are essential for antitrypanosomal activity against T. evansi nih.gov. Specifically, the hydroxyl groups at C-11 and C-12 appear to be more critical for activity than the enolic hydroxyl group at C-3 nih.gov. Acetylation of these hydroxyl groups generally leads to a significant reduction in antitrypanosomal potency nih.gov.

Role of the C-15 Side Chain

The nature of the side chain attached to C-15 also plays a significant role in the antitrypanosomal activities of C-20 quassinoids against T. evansi phytopurify.comniph.go.jpresearchgate.net. Differences in the C-15 side chains among various quassinoids have been suggested as a reason for variations in their antitrypanosomal potencies niph.go.jpresearchgate.net. For instance, comparisons between Bruceine A and C, which differ in their C-15 functional groups, show variations in activity researchgate.net.

Antimalarial Potential against Plasmodium falciparum

Malaria, caused by Plasmodium parasites, particularly Plasmodium falciparum, remains a major global health concern. This compound has also shown promise as an antimalarial agent.

In vitro testing against multi-drug resistant isolates of Plasmodium falciparum has demonstrated that this compound possesses potent antimalarial activity. In one study, this compound exhibited an ID₅₀ value of 1.95 ng/ml against P. falciparum thieme-connect.comthieme-connect.com. This level of activity was comparable to that of the antimalarial drug mefloquine, which had an ID₅₀ of 6.26 ng/ml in the same study thieme-connect.comthieme-connect.com. Other quassinoids from Brucea javanica, such as Bruceine A and Bruceine B hydrate, also showed antimalarial activity, but this compound was found to be more potent in this particular evaluation thieme-connect.comthieme-connect.com.

A table illustrating the in vitro antimalarial activity of this compound against Plasmodium falciparum is presented below:

| Compound | ID₅₀ (ng/ml) |

| This compound | 1.95 |

| Bruceine A | 8.66 |

| Bruceine B hydrate | 8.15 |

| Mefloquine | 6.26 |

*Data based on in vitro testing against multi-drug resistant Plasmodium falciparum isolates thieme-connect.comthieme-connect.com.

Antiamoebic Activity (e.g., against Entamoeba histolytica)

Studies have investigated the antiamoebic properties of quassinoids, including this compound, against Entamoeba histolytica, the parasite responsible for amoebiasis. A microdilution technique has been developed and validated to assess the in vitro activity of plant extracts and isolated quassinoids against E. histolytica. asm.orgresearchgate.netjst.go.jp This method involves counting colonies grown from individual amoebic cells in semisolid agar (B569324) media. asm.org

Research has shown that this compound, along with other quassinoids like bruceine B, exhibits antiamoebic activity. asm.org While bruceantin (B1667948) was found to be the most active quassinoid tested against E. histolytica with an IC₅₀ of 0.018 µg/ml, this compound demonstrated activity comparable to that of bruceine B. asm.orgasm.org The 50% inhibitory concentrations (IC₅₀) for some quassinoids against amoebae have been determined using this microdilution method. asm.org

The activity against E. histolytica is associated with quassinoid-containing fractions from Brucea javanica fruits. asm.org

Anti-inflammatory Effects of this compound

This compound has been reported to possess anti-inflammatory effects, which are partly attributed to its ability to inhibit the production of inflammatory mediators.

Several studies indicate that this compound can suppress the production of nitric oxide (NO). NO is a key signaling molecule involved in inflammatory processes, and its overproduction can contribute to tissue damage and pathology. nih.gov Quassinoids, including this compound, have been evaluated for their inhibitory effects on NO production in activated macrophages. researchgate.netresearchgate.netingentaconnect.comsemanticscholar.org

Research has shown that this compound, along with other quassinoids from Brucea javanica, can inhibit NO release in lipopolysaccharide (LPS)-activated macrophages. researchgate.net For instance, some compounds from B. javanica showed inhibitory activities for NO release in LPS-activated MH-S macrophages with IC₅₀ values ranging from 0.11 to 45.56 µM. researchgate.net While specific IC₅₀ values for this compound's inhibition of NO production are mentioned in some studies in the context of other quassinoids, the general consensus is that it contributes to the anti-inflammatory effect by suppressing NO. researchgate.netresearchgate.net

The anti-inflammatory effects of quassinoids, including potentially this compound, involve the modulation of various cellular and molecular pathways. While specific detailed pathways for this compound are not extensively detailed in the provided search results, related quassinoids from Brucea javanica have been shown to influence key inflammatory pathways.

For example, bruceoside B, another quassinoid from B. javanica, has been shown to significantly decrease LPS-induced secretion of inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). researchgate.net Studies on other quassinoids have also investigated their effects on pathways like NF-κB and PI3K/Akt, which are central to regulating inflammatory responses. researchgate.netnih.govfrontiersin.orgmdpi.com The suppression of iNOS and COX-2 enzymes, which are responsible for producing NO and prostaglandins (B1171923) respectively, is another mechanism by which quassinoids exert anti-inflammatory effects. nih.govresearchgate.net

Although direct, detailed mechanistic studies specifically on this compound's anti-inflammatory pathways are limited in the provided context, the activity of related quassinoids suggests that this compound likely influences similar cascades involved in the inflammatory response.

Antiviral Potential of this compound (In Silico Studies)

The antiviral potential of this compound has been explored through computational methods, particularly molecular docking, to predict its interactions with viral enzymes.

In silico studies, such as molecular docking, have been employed to investigate the potential of compounds from Brucea javanica, including this compound, as inhibitors of viral enzymes like H5N1 Neuraminidase (NA). researchgate.netunpad.ac.idunpad.ac.idresearchgate.netmdpi.com Neuraminidase is a crucial enzyme for the life cycle of influenza viruses, involved in the release of new virions from infected cells. unpad.ac.idmdpi.com Inhibiting this enzyme is a validated strategy for antiviral drug development. unpad.ac.idmdpi.com

Molecular docking simulations aim to predict the binding affinity and interaction modes between a ligand (like this compound) and a target protein (like H5N1 NA). unpad.ac.idunpad.ac.idscielo.org.co Studies have screened various compounds from B. javanica against H5N1 NA to identify potential inhibitors. researchgate.netunpad.ac.id

In one study, this compound was among the compounds from B. javanica that were successfully docked and analyzed for their binding energy and intermolecular interactions with the H5N1 NA binding site. unpad.ac.id While bruceoside C and brucein G were found to have the lowest binding energy and most preferred interactions in one study researchgate.netunpad.ac.id, another study indicated bruceoside C having the lowest binding energy among tested compounds from B. javanica against H5N1 NA, with this compound also showing a relatively low binding energy value. unpad.ac.id

The binding energy values obtained from docking simulations provide an indication of the predicted stability of the ligand-protein complex, with lower binding energy suggesting a more stable interaction and potentially higher inhibitory activity. unpad.ac.idunand.ac.id

Here is a table summarizing some in silico docking results for this compound and other compounds from B. javanica against H5N1 Neuraminidase (PDB ID: 2HU4 or similar), based on available data:

| Compound | Free Binding Energy (kcal/mol) | Inhibition Constant (µM) |

| Bruceoside C | -10.53 unpad.ac.id | 0.02 unpad.ac.id |

| Bruceantinol | -8.93 unpad.ac.id | 0.28 unpad.ac.id |

| Bruceantine | -8.64 unpad.ac.id | - |

| This compound | -8.54 unpad.ac.id or -8.39 unpad.ac.id | 0.55 unpad.ac.id |

| Bruceine G | -7.20 unpad.ac.id or -8.41 unpad.ac.id | 5.29 unpad.ac.id |

| Bruceoside B | -4.92 unpad.ac.id or -9.1 unpad.ac.id | 247.26 unpad.ac.id |

Note: Different studies might use slightly different methodologies or protein structures, leading to variations in reported values.

These in silico findings suggest that this compound has a predicted binding affinity for H5N1 NA, indicating its potential as a starting point for further investigation as an antiviral agent.

Analysis of the molecular docking results provides insights into the specific interactions between this compound and the amino acid residues within the binding site of the viral enzyme. These interactions, particularly hydrogen bonds, play a crucial role in the stability of the ligand-protein complex. unand.ac.idnih.govmdpi.com

In studies investigating the interaction of Brucea javanica compounds with H5N1 NA, the intermolecular interactions, including hydrogen bonds, have been analyzed to understand the preferred binding modes. researchgate.netunpad.ac.id Important amino acid residues in the NA binding site that are involved in interactions with ligands include Asp151, Arg152, Glu119, Glu227, Glu277, Arg292, Arg118, Arg371, and Tyr347. researchgate.netunpad.ac.id

This compound has been observed to form hydrogen bonds with amino acid residues in the H5N1 NA binding site. unpad.ac.id One study reported that this compound formed 5 hydrogen bonds with important amino acid residues such as ASN294, SER246, GLU277, and ALA346. unpad.ac.id It also showed pi-alkyl interactions with TYR347. unpad.ac.id Another study mentioned this compound forming hydrogen bonds with Asp151, which contributed to the total free energy binding. unpad.ac.id

Understanding these specific interactions at the molecular level is crucial for structure-based drug design and for optimizing the binding affinity of potential antiviral compounds.

This compound, a quassinoid isolated from Brucea javanica, has been investigated for its biological activities, including its influence on adipocyte lipolysis. Lipolysis, the breakdown of triglycerides stored in adipocytes into free fatty acids and glycerol, is a crucial process for energy mobilization and is considered a potential therapeutic target for metabolic disorders such as obesity. nih.govmdpi.com

Research indicates that this compound is a potent stimulator of lipolysis in adipocytes. Studies using murine 3T3-L1 adipocytes have shown that quassinoids from Brucea javanica, including this compound, exhibit lipolytic activity at nanomolar concentrations. nih.gov This suggests a significant potency compared to some previously reported quassinoids. nih.gov

The mechanism by which this compound and other quassinoids stimulate lipolysis in adipocytes appears to involve the activation of key enzymes in the lipolytic pathway. Lipolysis is primarily mediated by the sequential action of adipose triglyceride lipase (B570770) (ATGL) and hormone-sensitive lipase (HSL). nih.govnih.gov ATGL initiates the hydrolysis of triglycerides, and HSL further breaks down the resulting diglycerides. nih.gov While the precise molecular targets of this compound are still being elucidated, studies on other lipolytic stimulators in adipocytes, such as certain polymethoxyflavones, highlight the involvement of pathways like the cAMP/PKA/HSL pathway, which leads to the phosphorylation and activation of HSL. nih.govmdpi.com

Although specific detailed data tables solely focused on this compound's effect on adipocyte lipolysis were not extensively available in the immediate search results, the collective findings on Brucea javanica quassinoids, including this compound, strongly support their role as potent stimulators of this process in adipocytes. nih.gov This lipolytic activity at low concentrations suggests that this compound could be a promising compound for further investigation in the context of obesity and related metabolic dysfunctions. nih.gov

Comparative Pharmacological Analysis of Bruceine C with Other Quassinoids

Structural Similarities and Differences within the Bruceine Series (A, B, C, D, etc.)

The Bruceine series (Bruceine A, B, C, D, and others like Bruceine E, F, I, J) are all quassinoids found in Brucea javanica. dovepress.comoaepublish.comoaes.cc While sharing the core quassinoid skeleton, they differ in their side chains and the presence and position of hydroxyl and ester groups.

Bruceine A: Has a molecular formula of C₂₆H₃₄O₁₁ and a molecular weight of 522.5 g/mol . nih.gov Its structure includes a 3-(3-methylbutanoyloxy) group. nih.gov

Bruceine B: Has a molecular formula of C₂₃H₂₈O₁₁ and a molecular weight of 480.46 g/mol . cenmed.comnih.gov

Bruceine C: Has a molecular formula of C₂₈H₃₆O₁₂ and a molecular weight of 564.6 g/mol . nih.gov Its structure includes a 3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy group. nih.gov

Bruceine D: Has a molecular formula of C₂₀H₂₆O₉ and a molecular weight of 410.4 g/mol . nih.gov It is substituted with hydroxyl groups at positions 1, 11, 12, 14, and 15, and oxo groups at positions 2 and 16. nih.gov

These variations in side chains and functional groups contribute to the distinct physical and biological properties observed within the Bruceine series. For example, the presence of different ester groups at specific positions on the quassinoid core is a key differentiator among Bruceine A, B, and C.

Comparative Efficacy in Antiparasitic Models

Quassinoids, including those from Brucea species, are recognized for their antiparasitic activities, particularly against malaria and amoebiasis. mdpi.comjst.go.jpwikipedia.orgasm.org

Bruceantin (B1667948), another quassinoid, has shown potent amoebicidal activity against Entamoeba histolytica in vitro, with an IC₅₀ of 0.018 µg/ml. asm.org While the provided search results highlight the antiparasitic activity of quassinoids in general and mention Bruceantin specifically, detailed comparative efficacy data for this compound against a broad range of parasites relative to other Bruceines like A, B, and D is not extensively provided in the immediate results. Bruceine B has been reported to exhibit antimalarial activity with an IC₅₀ of 10 nM. cenmed.com Brusatol, another quassinoid from Brucea javanica, also possesses antimalarial activity. spandidos-publications.com

Research indicates that the α,β-unsaturated ketone of the C-15 side chain in certain quassinoids, such as Brucein A and Bruceantin, is critical for their anti-babesial activities. jst.go.jp This suggests that variations in the side chain structure, as seen among the Bruceine series, can significantly impact antiparasitic potency and specificity.

Differential Modulation of Cellular Pathways and Targets

Quassinoids exert their biological effects by modulating various cellular pathways. For instance, Brusatol is known to inhibit the activation of Nrf2 in various cancer cells, enhancing the efficacy of chemotherapeutic drugs like Gemcitabine in pancreatic ductal adenocarcinoma cells by suppressing Nrf2 signaling at the transcriptional level. scienceopen.com Brusatol has also been shown to induce growth inhibitory and pro-apoptotic effects in pancreatic cancer cells. scienceopen.com Bruceantin inhibits the peptidyl transferase elongation reaction, leading to decreased protein and DNA synthesis. wikipedia.org

While the search results detail the mechanisms of action for some quassinoids like Brusatol and Bruceantin, specific information on how this compound differentially modulates cellular pathways and targets compared to other Bruceines is not explicitly provided. However, given the structural differences, it is plausible that this compound interacts with cellular components in a distinct manner, leading to potentially different pharmacological outcomes.

Structure-Activity Relationship Trends Across the Quassinoid Class

The biological activities of quassinoids are closely linked to their chemical structures. researchgate.netjst.go.jp Studies on structure-activity relationships (SAR) aim to identify the specific structural features responsible for observed effects.

Key structural elements influencing quassinoid activity include the presence and position of hydroxyl groups, ester groups, and the α,β-unsaturated ketone system. jst.go.jparkat-usa.org For example, the α,β-unsaturated ketone moiety has been highlighted as important for antiparasitic activity against canine babesia. jst.go.jp Modifications to the side chains, such as the variations seen in the Bruceine series, can significantly alter activity. jst.go.jp

Research on simplified tricyclic models of quassinoids has also provided insights into structure-antiparasitic activity relationships, suggesting that certain core structural features are essential for bioactivity. arkat-usa.org The high degree of oxygenation and the all-chair cyclic structure are characteristic features of quassinoids that contribute to their interactions with biological targets. mdpi.com

Advanced Research Methodologies in Bruceine C Studies

In Vitro Cellular Assays for Biological Activity Profiling

In vitro cellular assays are fundamental for evaluating the biological activities of Bruceine C in controlled laboratory settings. These assays utilize cell lines or primary cells to assess various effects, such as cytotoxicity, anti-inflammatory responses, and antiparasitic activity.

Studies on quassinoids from Brucea javanica, including this compound, have utilized in vitro bioassays to determine their inhibitory activities. For instance, this compound has been evaluated for its inhibitory effects on nitric oxide (NO) release in lipopolysaccharide (LPS)-activated macrophages, indicating potential anti-inflammatory properties. researchgate.net The concentration causing 50% inhibition (IC50) is a common metric reported in these studies to quantify the potency of the compound. researchgate.net

Cell viability assays, such as the MTT assay, are widely used to measure the cytotoxic effects of compounds on various cell lines. While direct results for this compound in MTT assays were mentioned in the context of comparison with Bruceine B, the methodology involves incubating cells with varying concentrations of the compound and then assessing metabolic activity as an indicator of viable cells. acs.orgfrontiersin.org

This compound has also shown potent antitrypanosomal activity in vitro against Trypanosoma evansi. researchgate.netchemfaces.com In vitro assays comparing this compound and its derivatives have indicated that free hydroxyl groups are important for this antitrypanosomal activity. researchgate.net

Molecular Biology Techniques for Mechanistic Elucidation (e.g., Western Blot, Gene Expression Analysis)

Molecular biology techniques are crucial for deciphering the mechanisms by which this compound exerts its biological effects at the molecular level. These methods allow researchers to investigate changes in protein expression, gene activity, and signaling pathways.

Western blot analysis, also known as protein immunoblotting, is a widely used technique to detect specific proteins in cell lysates or tissue homogenates and to assess their relative expression levels. creative-diagnostics.comwikipedia.org This method involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then using specific antibodies to probe for the protein of interest. creative-diagnostics.comwikipedia.org While specific Western blot data for this compound were not prominently featured in the search results, studies on related bruceines like Bruceine B and Bruceine D have extensively employed Western blot to examine the expression of proteins involved in pathways such as apoptosis, cell cycle regulation, and inflammatory signaling (e.g., STAT3, caspases, cyclins). acs.orgfrontiersin.orgnih.govdp.tech These studies demonstrate the applicability of Western blot in understanding the protein-level impact of bruceine compounds.

Gene expression analysis techniques, such as quantitative reverse transcription polymerase chain reaction (qRT-PCR) and transcriptome sequencing, are used to measure the levels of specific messenger RNA (mRNA) molecules, providing insights into gene activity. frontiersin.orgnih.gov Research on related bruceines has utilized these methods to identify genes whose expression is altered upon treatment, helping to pinpoint affected pathways and potential targets. frontiersin.orgnih.gov For example, transcriptome analysis has been used to identify changes in long non-coding RNA (lncRNA) and mRNA expression in cancer cells treated with a related bruceine. frontiersin.org

Computational Approaches in Drug Discovery

Computational approaches play an increasingly vital role in modern drug discovery, complementing experimental methods by providing insights into molecular interactions, predicting biological activities, and identifying potential targets.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand), such as this compound, to a macromolecular target, such as a protein or enzyme. nih.govresearchgate.net This method helps to understand how a compound might interact with a biological target at the atomic level. nih.gov

Molecular docking studies have been conducted on various bruceines, including this compound, to explore their potential interactions with therapeutic targets. One study investigated the anti-tuberculosis potential of several bruceines, including this compound, using molecular docking against pantothenate synthetase. niscpr.res.in The study reported that this compound formed six hydrogen bonds with specific amino acid residues in the target protein, including His47, Gln72, Tyr82, His135, Gly158, and Asp161. niscpr.res.in The docking score for this compound was reported as -9.8 kcal/mol. niscpr.res.in

Molecular dynamics (MD) simulations are often used in conjunction with molecular docking to provide a more realistic representation of the dynamic behavior of the ligand-target complex over time. researchgate.netmdpi.comfrontiersin.orgmdpi.com MD simulations can reveal the stability of the binding pose and the flexibility of the interacting molecules. While specific MD simulation data for this compound were not detailed in the search results, this technique is a standard tool in computational drug discovery to refine docking results and assess the long-term interactions. researchgate.netmdpi.comfrontiersin.orgmdpi.comdrugdiscoverynews.com

Here is a table summarizing the molecular docking results for this compound against pantothenate synthetase:

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| This compound | Pantothenate synthetase | -9.8 | His47, Gln72, Tyr82, His135, Gly158, Asp161 (Hydrogen Bonds) niscpr.res.in |

Network Pharmacology and Systems Biology Approaches

Network pharmacology and systems biology approaches provide a holistic perspective on the complex interactions between a compound and biological systems. cjnmcpu.comresearchgate.netresearchgate.netnih.gov These methods analyze biological networks, such as protein-protein interaction networks and signaling pathways, to understand how a multi-component traditional medicine or a single compound like this compound might modulate multiple targets and pathways simultaneously. cjnmcpu.comresearchgate.netresearchgate.netnih.gov

Network pharmacology has been applied to study related bruceines, such as Bruceine D, to explore their mechanisms of action in various diseases, including cancer. nih.govresearchgate.net These studies typically involve identifying potential targets of the compound through database mining and bioinformatics tools, constructing interaction networks, and performing pathway enrichment analysis to understand the broader biological context of the compound's effects. nih.govresearchgate.netresearchgate.net While specific network pharmacology studies solely focused on this compound were not prominently found, the application of this approach to other bruceines highlights its relevance for elucidating the multi-target effects of this compound. nih.govresearchgate.net

Analytical Chemistry Techniques for Compound Characterization and Quantification in Research Samples

Analytical chemistry techniques are essential for the isolation, structural characterization, and quantification of this compound in crude extracts, purified samples, and biological matrices. These methods ensure the identity, purity, and concentration of the compound used in research studies.

Various chromatographic techniques, such as high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), are routinely used for the separation, identification, and quantification of quassinoids, including this compound, from Brucea javanica extracts. researchgate.netresearchgate.net HPLC-QTOF/MS has been employed for comprehensive profiling of quassinoids in Brucea javanica seeds, allowing for the identification of numerous known and potentially new compounds. researchgate.net

Spectroscopic methods, including Ultraviolet (UV), Infrared (IR), Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D), and High-Resolution Mass Spectrometry (HR-MS), are indispensable for the structural elucidation of this compound. researchgate.netresearchgate.net These techniques provide detailed information about the molecular weight, elemental composition, and the arrangement of atoms within the molecule. researchgate.netresearchgate.net X-ray analysis has also been used to definitively establish the complete structure of this compound. researchgate.net

Quantitative analysis in chemistry focuses on determining the precise amounts of substances within a sample. ebsco.comeurachem.org While the search results describe general quantitative analysis methods, their application to this compound research involves using calibrated analytical techniques like HPLC-UV or HPLC-MS to accurately measure the concentration of this compound in research samples, ensuring reproducibility and reliability of experimental results. ebsco.comeurachem.org

Future Directions in Bruceine C Research

Elucidation of Novel Biological Targets and Signaling Mechanisms

A primary focus for future research will be the comprehensive identification of Bruceine C's direct biological targets and the signaling pathways it modulates. While related quassinoids have been shown to interact with key cellular pathways, the specific mechanisms of this compound are not well understood.

Research on other bruceines offers a roadmap for these investigations. For instance, Bruceine A has been found to target the PI3K/Akt and p38α MAPK signaling pathways. nih.govfrontiersin.orgnih.gov Bruceine B is known to inhibit the oncogenic transcription factor c-Maf and suppress the c-Maf/STAT3 signaling axis. acs.org Furthermore, Bruceine D demonstrates anti-neoplastic effects by inhibiting several critical pathways, including PI3K/AKT/mTOR, JAK/STAT, and JAG1/Notch. nih.gov

Future studies on this compound should, therefore, aim to:

Identify Direct Binding Partners: Employ advanced proteomics techniques, such as cellular thermal shift assays (CETSA) and affinity chromatography-mass spectrometry, to identify the proteins that directly interact with this compound within the cell.

Profile Kinase Inhibition: Conduct broad-panel kinase activity screening to determine if this compound, like other quassinoids, acts as a kinase inhibitor and to identify its specific targets within the human kinome.

Map Signaling Cascades: Utilize phosphoproteomics and transcriptomics to map the downstream effects of this compound treatment. This will reveal which signaling cascades are activated or inhibited, providing a global view of its mechanism of action and potentially uncovering novel therapeutic targets. For example, investigating its effect on pathways commonly dysregulated in cancer, such as those involving apoptosis (e.g., Bcl-2, caspases) and cell cycle control (e.g., CDKs), will be crucial. nih.govplos.org

Biosynthetic Pathway Elucidation of this compound

The intricate tetracyclic triterpene structure of this compound presents a fascinating challenge in natural product biosynthesis. researchgate.net While the compound has been successfully isolated, the specific enzymatic steps that lead to its formation in Brucea javanica are unknown. acs.org Elucidating this pathway is essential for understanding its natural production and for enabling biotechnological approaches to its synthesis.

Future research in this area should mirror successful pathway elucidations of other complex natural products, which typically involve a multi-pronged approach: biorxiv.orgnih.gov

Transcriptome Mining: Sequencing the transcriptome of Brucea javanica to identify candidate genes encoding biosynthetic enzymes, such as cytochrome P450s, dehydrogenases, and glycosyltransferases, which are often involved in modifying the core quassinoid scaffold.

Heterologous Expression: Expressing candidate genes in model organisms like Nicotiana benthamiana or yeast to characterize their function and verify their role in the biosynthetic pathway. biorxiv.org

Biochemical Characterization: Purifying the expressed enzymes and performing in vitro assays to determine their specific substrates and products, thereby piecing together the step-by-step assembly of this compound from precursor molecules.

Unraveling this pathway could pave the way for metabolic engineering to produce this compound or novel analogues in higher yields, overcoming the limitations of relying on natural extraction.

Exploration of Synergistic Effects with Other Bioactive Compounds

The combination of natural products with other therapeutic agents is a promising strategy to enhance efficacy, reduce toxicity, and overcome drug resistance. The potential for this compound to act synergistically with other compounds is a critical and unexplored area of research. Synergy occurs when the combined effect of two or more compounds is greater than the sum of their individual effects. nih.gov

Future investigations should focus on:

Combination with Chemotherapeutics: Evaluating the effects of combining this compound with standard-of-care chemotherapy drugs. Studies on other natural products have shown that such combinations can enhance the sensitivity of cancer cells to treatment. nih.gov For example, the related quassinoid brusatol has demonstrated synergistic antitumor effects in specific contexts. nih.gov

Pairing with Targeted Therapies: Exploring synergy with targeted agents, such as kinase inhibitors or immunotherapy drugs. This compound might inhibit a parallel survival pathway, making cancer cells more susceptible to a targeted drug.

Natural Product Combinations: Investigating combinations of this compound with other bioactive compounds, including those from Brucea javanica itself or other medicinal plants. These interactions can involve pharmacokinetic mechanisms, where one compound improves the absorption or metabolism of another, or pharmacodynamic mechanisms, where they affect different targets in a complementary manner. nih.govmdpi.com

These studies will require rigorous in vitro and in vivo testing to identify promising combinations and elucidate the molecular basis of the observed synergistic interactions.

Development of Advanced In Vitro and In Vivo Research Models

To accurately predict the therapeutic potential of this compound, it is imperative to move beyond traditional two-dimensional (2D) cell culture and simplistic animal models. The development and application of more physiologically relevant models will be a key future direction.

Advanced In Vitro Models: The limitations of 2D cell cultures, which fail to replicate the complex architecture and cellular interactions of living tissues, necessitate the use of more sophisticated systems. rouken.bio

3D Cell Cultures: Utilizing three-dimensional models such as tumor spheroids and organoids, which better mimic the in vivo environment, including cell-cell interactions and nutrient gradients. mdpi.com

Organ-on-a-Chip Technology: Employing microfluidic devices that replicate the structure and function of specific organs, allowing for more accurate assessment of efficacy and toxicity in a human-relevant context.

Co-culture Systems: Incorporating multiple cell types (e.g., cancer cells, immune cells, and fibroblasts) to study the impact of the tumor microenvironment on the activity of this compound. rouken.bio

Advanced In Vivo Models: To better understand how this compound behaves within a complex biological system, more refined animal models are needed.

Patient-Derived Xenografts (PDX): Implanting tumor tissue from human patients into immunodeficient mice. PDX models are known to better recapitulate the heterogeneity and drug response of the original human tumor.

Genetically Engineered Mouse Models (GEMMs): Using mice that are genetically modified to develop specific types of diseases, providing a model that more closely mirrors human disease progression. In vivo studies on related compounds like Bruceine A have already demonstrated the value of animal models in confirming anti-tumor effects. researchgate.net

Computational-Guided Design of this compound Analogues with Enhanced Bioactivity and Specificity

While this compound is a promising natural product, its properties may not be optimal for therapeutic use. Computational chemistry and structure-based drug design offer powerful tools to create analogues with improved potency, selectivity, and pharmacokinetic profiles. nih.gov

A rational design strategy for this compound analogues would involve:

In Silico Docking and Molecular Dynamics: Using the three-dimensional structure of identified target proteins to perform computational docking studies. This can predict how this compound binds to its target and identify key interactions. nih.gov

Pharmacophore Modeling: Identifying the essential structural features of this compound responsible for its biological activity. This "pharmacophore" can then be used as a template to design novel molecules.

Synthesis and Evaluation: Synthesizing the computationally designed analogues and evaluating their biological activity in vitro and in vivo. This iterative process of design, synthesis, and testing can lead to the development of new chemical entities with significantly enhanced therapeutic properties.

By leveraging these computational approaches, researchers can accelerate the discovery of next-generation drug candidates derived from the this compound scaffold.

常见问题

Q. What experimental models are commonly used to assess Bruceine C's anticancer activity, and how are they optimized?

this compound’s efficacy is typically evaluated using in vitro cancer cell lines (e.g., A549 lung adenocarcinoma, MCF7 breast cancer) and in vivo xenograft mouse models. For in vitro studies, cell viability assays (CCK-8, MTT) are conducted with dose ranges (e.g., 2.5–40 µM) and incubation periods (24–72 hours) to establish IC50 values and time-dependent effects . In vivo models involve subcutaneous tumor implantation in immunodeficient mice, with this compound administered via intraperitoneal injection (e.g., 40 mg/kg/day for 15 days). Tumor volume and animal weight are monitored to evaluate toxicity and efficacy .

Key Parameters for In Vitro Studies

| Cell Line | This compound Concentration Range | Assay Type | Outcome Metrics |

|---|---|---|---|

| A549 | 2.5–40 µM | CCK-8 | IC50 = ~10 µM |

| MCF7 | 5–50 µM | Flow Cytometry | Apoptosis rate = 35–60% |

Q. What molecular pathways are implicated in this compound’s mechanism of action?

this compound modulates ROS/MAPK signaling, inducing apoptosis and autophagy in cancer cells. For example, it downregulates phospho-ERK and phospho-AKT, indicating inhibition of MAPK and PI3K/AKT pathways . Transcriptomic analyses (RNA-seq) reveal suppression of G2M checkpoint and E2F target genes, critical for cell cycle arrest . Researchers validate these pathways using Western blotting, qPCR, and siRNA knockdown experiments to confirm target specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across cancer types?

Discrepancies in efficacy (e.g., higher IC50 in pancreatic vs. lung cancer) may arise from variations in cell line genetics, drug uptake, or metabolic differences. To address this:

- Perform comparative transcriptomics/proteomics to identify resistance markers.

- Use isogenic cell lines (e.g., KRAS-mutant vs. wild-type) to isolate genetic factors.

- Validate findings in patient-derived organoids (PDOs) for clinical relevance .

- Employ combinatorial screens (e.g., this compound + chemotherapeutics) to assess synergies .

Example of Contradictory Data Analysis

| Study | Cancer Type | IC50 (µM) | Proposed Mechanism |

|---|---|---|---|

| A | Lung | 10.0 ± 1.2 | ROS/MAPK activation |

| B | Pancreatic | 25.5 ± 3.8 | Incomplete autophagy flux |

Q. What methodological strategies improve reproducibility in this compound studies?

- Standardize solvent controls : Use DMSO concentrations ≤0.1% to avoid cytotoxicity .

- Validate purity : Employ HPLC (>98% purity) and NMR to confirm compound identity .

- Dose optimization : Pre-test this compound stability in culture media (e.g., half-life in RPMI-1640).

- In vivo pharmacokinetics : Measure plasma concentrations via LC-MS to ensure bioavailability .

Methodological Guidance

Q. How to design a robust dose-response experiment for this compound?

- Step 1 : Conduct pilot assays to determine the linear range of response (e.g., 5–50 µM).

- Step 2 : Use non-linear regression models (e.g., log(inhibitor) vs. normalized response in GraphPad Prism) to calculate IC50.

- Step 3 : Include triplicate technical replicates and ≥3 biological replicates to account for variability .

Q. What statistical approaches are appropriate for analyzing this compound’s synergistic effects?

- Combination Index (CI) : Use the Chou-Talalay method to quantify synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

- ANOVA with post-hoc tests : Compare tumor volumes across treatment groups in in vivo studies .

Data Interpretation Challenges

Q. Why might this compound show differential effects on apoptosis vs. autophagy in the same model?

Cross-talk between apoptosis and autophagy pathways (e.g., Bcl-2/Beclin-1 interaction) can lead to context-dependent outcomes. Use dual staining (Annexin V/PI for apoptosis; LC3-II puncta for autophagy) and pathway inhibitors (e.g., 3-MA for autophagy blockade) to disentangle mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。